
(8S,10S,11R)-11-Chloro-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecane-8,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8S,10S,11R)-11-Chloro-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecane-8,10-diol is a complex organic compound with a unique structure characterized by multiple stereocenters and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The final steps involve the addition of hydroxyl groups at specific positions to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(8S,10S,11R)-11-Chloro-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecane-8,10-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert ketones to alcohols.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of the chlorine atom can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(8S,10S,11R)-11-Chloro-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecane-8,10-diol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (8S,10S,11R)-11-Chloro-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecane-8,10-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one .
- (1S,3S,7S,10S,11R,12S)-12-{[5-({[(1S,4S,5R,8S,12R,13R)-1,5-dimethyl-10-(trifluoromethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.0{4,13}.0{8,13}]hexadec-9-en-9-yl .
Uniqueness
What sets (8S,10S,11R)-11-Chloro-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecane-8,10-diol apart from similar compounds is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C32H53ClO4Si2 |
|---|---|
Molecular Weight |
593.4 g/mol |
IUPAC Name |
(4S,6S,7R)-10-[tert-butyl(dimethyl)silyl]oxy-1-[tert-butyl(diphenyl)silyl]oxy-7-chlorodecane-4,6-diol |
InChI |
InChI=1S/C32H53ClO4Si2/c1-31(2,3)38(7,8)36-23-16-22-29(33)30(35)25-26(34)17-15-24-37-39(32(4,5)6,27-18-11-9-12-19-27)28-20-13-10-14-21-28/h9-14,18-21,26,29-30,34-35H,15-17,22-25H2,1-8H3/t26-,29+,30-/m0/s1 |
InChI Key |
ILRYZFNKUNXGJL-DEIHTGSNSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCCC[C@H]([C@H](C[C@H](CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)O)Cl |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC(C(CC(CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


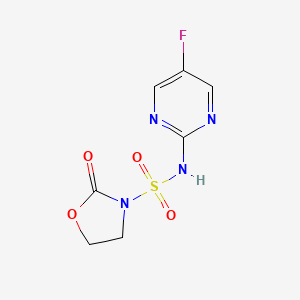
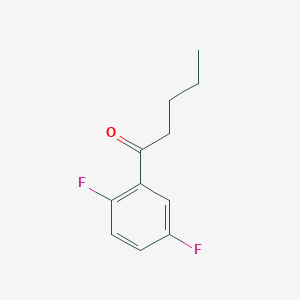
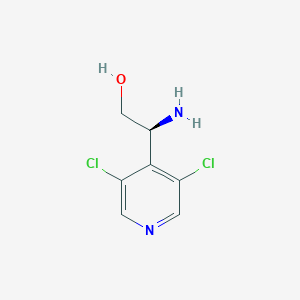
![6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13055811.png)

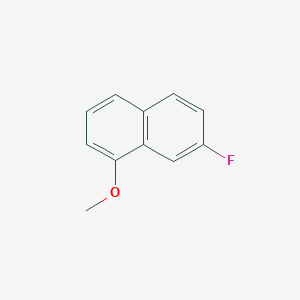

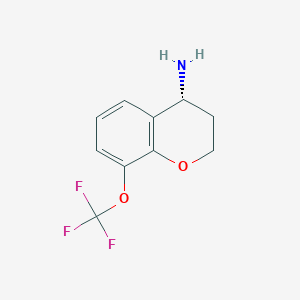
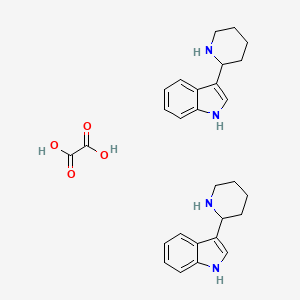
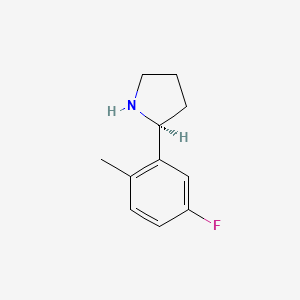
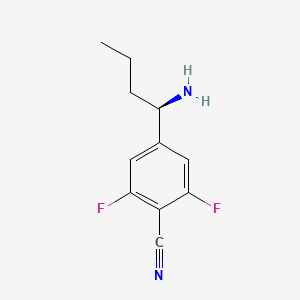

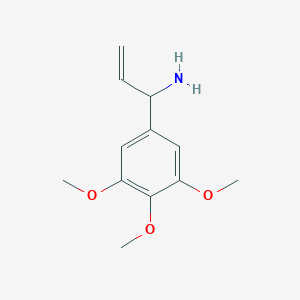
![(1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13055872.png)
